molecular formula C8H7N3O3S B1418488 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide CAS No. 1099660-87-3

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B1418488
CAS No.: 1099660-87-3
M. Wt: 225.23 g/mol
InChI Key: ZWMNRAIEPUYSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring attached to a benzene ring with a sulfonamide group.

Biochemical Analysis

Biochemical Properties

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cells by interfering with specific signaling pathways that are crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic state of the cell, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its biochemical effects, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and catalysts are often employed .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide is unique due to its combination of the oxadiazole ring and sulfonamide group, which imparts a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMNRAIEPUYSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 6
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.